molecular formula C13H13FO2 B2440473 3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287309-98-0

3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2440473
CAS RN: 2287309-98-0
M. Wt: 220.243
InChI Key: ROBZMNTVIOIOMC-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid , commonly referred to as F-BCP , is a bicyclic organic compound. It features a unique bridged pentane ring system with a carboxylic acid functional group attached to one of the bridgehead carbons. The fluorine substitution at the para position of the phenyl ring enhances its physicochemical properties and provides opportunities for diverse applications .


Synthesis Analysis

The synthesis of F-BCP involves several steps. A practical and scalable approach has been developed, allowing for efficient production. One such method includes the reaction of 3-(4-fluoro-3-methylphenyl)propionic acid with lithium diisopropylamide (LDA) to form the corresponding lithium enolate. Subsequent intramolecular cyclization generates the bicyclo[1.1.1]pentane core. The fluorine substituent is introduced via a halogenation step, resulting in F-BCP .


Molecular Structure Analysis

The molecular structure of F-BCP consists of a bicyclo[1.1.1]pentane framework with a carboxylic acid group attached to one of the bridgehead carbons. The fluorine atom is positioned ortho to the carboxylic acid group on the phenyl ring. The rigid and compact structure of F-BCP contributes to its stability and unique properties .


Chemical Reactions Analysis

F-BCP can participate in various chemical reactions due to its functional groups. These reactions include esterification, amidation, and nucleophilic substitutions. Researchers have explored its reactivity in the context of drug development and supramolecular chemistry .


Physical And Chemical Properties Analysis

  • Fluorine Effect : The fluorine substitution affects lipophilicity, acidity, and electronic properties .

Mechanism of Action

The exact mechanism of action for F-BCP depends on its specific application. For instance, when incorporated into the structure of the anti-inflammatory drug Flurbiprofen, F-BCP may influence drug binding, solubility, or metabolic stability. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

While F-BCP is generally considered safe for laboratory use, precautions should be taken when handling any chemical compound. Standard safety practices, including proper protective equipment and ventilation, apply. Consult safety data sheets for specific details .

Future Directions

  • Materials Science : Utilize F-BCP in novel materials and polymers .

: Bychek, R., & Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 61, e202205103. DOI: 10.1002/anie.202205103

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c1-8-4-9(2-3-10(8)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBZMNTVIOIOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC(C2)(C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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